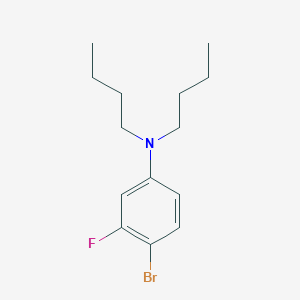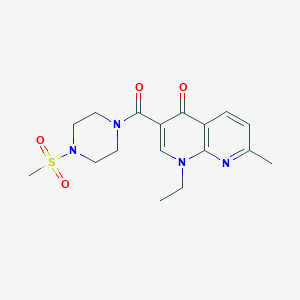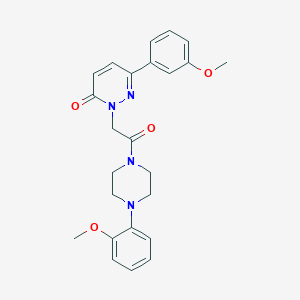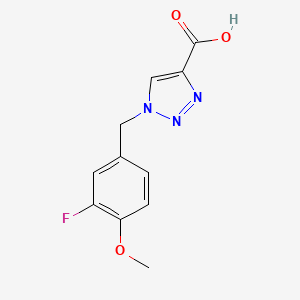
1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a benzyl group substituted with fluorine and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-fluoro-4-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 3-fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: The benzyl bromide intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne to yield the triazole derivative.
Carboxylation: The triazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative catalysts.
Analyse Des Réactions Chimiques
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substitutions on the benzene ring but lacks the triazole and carboxylic acid groups.
1-(3-Fluoro-4-methoxybenzyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group but retains the triazole and benzyl groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound contains a different heterocyclic ring system and a sulfanyl group instead of the carboxylic acid.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H10FN3O3 |
|---|---|
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O3/c1-18-10-3-2-7(4-8(10)12)5-15-6-9(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) |
Clé InChI |
VHFAARGUWXZUAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
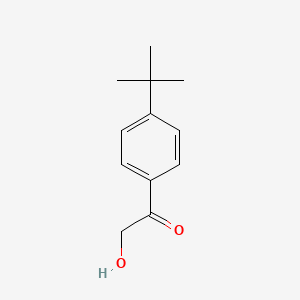
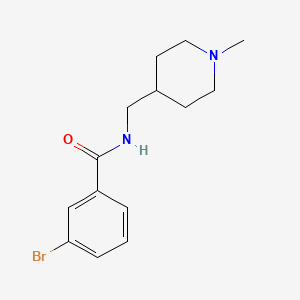
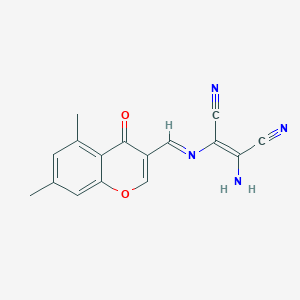
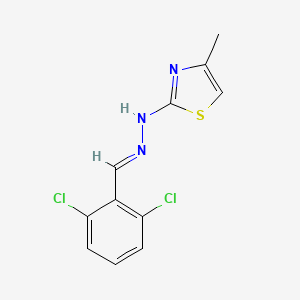
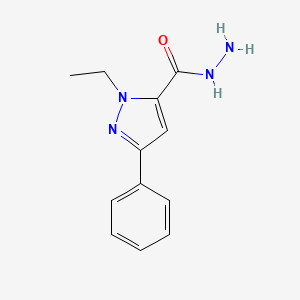
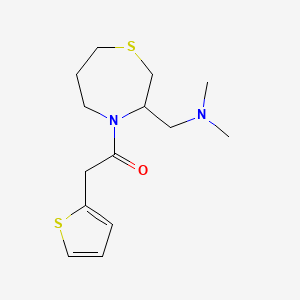
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)


